molecular formula C9H6N2O B11977368 [(5-Methylfuran-2-yl)methylidene]propanedinitrile CAS No. 81020-79-3

[(5-Methylfuran-2-yl)methylidene]propanedinitrile

Katalognummer: B11977368
CAS-Nummer: 81020-79-3
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: LYDFGOIVNORMMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Methylfuran-2-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a propanedinitrile group attached via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methylfuran-2-yl)methylidene]propanedinitrile typically involves the condensation of 5-methylfurfural with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Methylfuran-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(5-Methylfuran-2-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(5-Methylfuran-2-yl)methylidene]propanedinitrile involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the nitrile groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

[(5-Methylfuran-2-yl)methylidene]propanedinitrile can be compared with other similar compounds such as:

    [(5-Methylfuran-2-yl)methyl]amine: Similar structure but with an amine group instead of nitrile groups.

    [(5-Methylfuran-2-yl)methyl]alcohol: Contains a hydroxyl group instead of nitrile groups.

    [(5-Methylfuran-2-yl)methyl]ketone: Features a carbonyl group in place of nitrile groups.

These compounds share the furan ring and methylene bridge but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Eigenschaften

CAS-Nummer

81020-79-3

Molekularformel

C9H6N2O

Molekulargewicht

158.16 g/mol

IUPAC-Name

2-[(5-methylfuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C9H6N2O/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3

InChI-Schlüssel

LYDFGOIVNORMMX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.